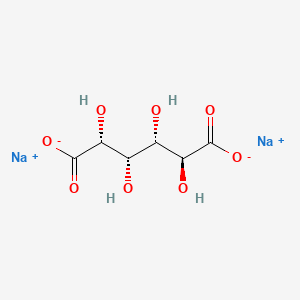

Disodium D-glucarate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

54173-03-4 |

|---|---|

Molecular Formula |

C6H8Na2O8 |

Molecular Weight |

254.10 g/mol |

IUPAC Name |

disodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 |

InChI Key |

IDAGXRIGDWCIET-SDFKWCIISA-L |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Biomanufacturing Methodologies for D Glucarate

Chemical Oxidation Approaches

Traditional chemical synthesis of D-glucarate primarily involves the oxidation of carbohydrates. These methods have been foundational in producing glucaric acid, though they are accompanied by specific challenges.

Oxidation of D-Glucose (e.g., Nitric Acid Oxidation, TEMPO-Mediated Oxidation, Electrochemical Oxidation)

D-glucose is a common and abundant starting material for the chemical synthesis of D-glucarate. google.com Several oxidation methods have been developed, each with distinct characteristics in terms of yield, selectivity, and operating conditions.

Nitric Acid Oxidation: The oxidation of D-glucose using nitric acid is one of the earliest and most established methods. blogspot.comresearchgate.net This process typically involves treating glucose with nitric acid, which serves as both the solvent and the oxidizing agent. blogspot.comtaylorandfrancis.com While commercially attractive due to its relative simplicity, this method often results in modest yields, generally around 40-50%, due to competing side reactions that generate a variety of oxidation byproducts. blogspot.comresearchgate.net The reaction can be highly exothermic, necessitating careful temperature control to prevent runaway reactions. researchgate.netgoogle.com

TEMPO-Mediated Oxidation: The use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst offers a more selective route to D-glucarate from D-glucose. researchgate.net This method can achieve significantly higher yields, with some studies reporting over 85% selectivity under optimal conditions. researchgate.net The TEMPO/co-oxidant system, such as TEMPO/NaBr/NaOCl, selectively oxidizes the primary alcohol group of glucose. researchgate.net The reaction conditions, particularly pH and temperature, are critical factors that must be closely monitored to minimize degradation and maximize yield. capes.gov.brnih.gov

Electrochemical Oxidation: Electrochemical methods present a promising alternative for glucose oxidation. This approach can be mediated or non-mediated. TEMPO can be used as an electrocatalytic mediator, where it is oxidized at an anode and subsequently oxidizes glucose, achieving yields of over 85%. researchgate.netuantwerpen.be Direct electrochemical oxidation on heterogeneous catalysts, such as gold or platinum electrodes, is also being explored as a more sustainable process that avoids the need for chemical oxidants or mediators. uantwerpen.befrontiersin.orgnih.gov This method converts glucose to glucaric acid in a two-step process, first to gluconic acid and then to glucaric acid, with selectivity being highly dependent on parameters like pH, electrode potential, and temperature. uantwerpen.bechemrxiv.org

Table 1: Comparison of D-Glucose Oxidation Methods for D-Glucarate Production

| Oxidation Method | Typical Oxidant/Catalyst | Reported Yield/Selectivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Nitric Acid Oxidation | Nitric Acid | ~40-50% yield blogspot.comresearchgate.net | Simple process, inexpensive oxidant blogspot.com | Low selectivity, harsh conditions, exothermic, environmental concerns researchgate.netresearchgate.net |

| TEMPO-Mediated Oxidation | TEMPO / Co-oxidant (e.g., NaOCl) | >85% selectivity researchgate.net | High selectivity and yield researchgate.netresearchgate.net | Expensive catalyst, requires co-oxidants blogspot.comuantwerpen.be |

| Electrochemical Oxidation | Electric potential / Electrodes (e.g., Au, Pt), optional mediator (TEMPO) | >85% with TEMPO mediator uantwerpen.be; 97.6% selectivity to intermediate gluconic acid on gold uantwerpen.be | Avoids harsh chemical oxidants, potential for high selectivity uantwerpen.befrontiersin.org | Catalyst cost and stability, complex process optimization uantwerpen.befrontiersin.org |

Oxidation of D-Glucuronic Acid

D-glucuronic acid serves as a direct precursor for the synthesis of D-glucaric acid. nih.govcardiff.ac.uk The conversion involves the oxidation of the aldehyde group at the C1 position. Catalytic oxidation using noble metal catalysts, such as gold supported on alumina (B75360) (Au/Al₂O₃), has been shown to be highly effective. rsc.org This method can quantitatively convert glucuronic acid to glucaric acid with high selectivity under mild conditions, using oxygen as the oxidant. rsc.org The reaction rate and efficiency are significantly influenced by the pH of the solution. rsc.org In mammalian systems, the conversion of D-glucuronic acid to D-glucaric acid is an enzymatic process that proceeds through intermediates like D-glucaro-1,4-lactone. nih.govnih.gov

Challenges and Environmental Considerations in Chemical Synthesis

Chemical synthesis routes for D-glucarate, particularly nitric acid oxidation, present several challenges. The process is often nonselective, leading to a mixture of byproducts that complicates the purification of D-glucarate. blogspot.comresearchgate.netresearchgate.net The use of strong acids and oxidants at high temperatures poses safety risks and requires specialized equipment. researchgate.netgoogle.com Environmentally, the generation of toxic byproducts and nitrogen oxide (NOx) gases from nitric acid oxidation is a significant concern. blogspot.comresearchgate.net While catalyst-based systems like TEMPO-mediated and electrochemical oxidation offer higher selectivity and milder conditions, they face hurdles of high catalyst cost, potential catalyst leaching, and the need for efficient catalyst recovery and recycling to be economically viable and truly "green". blogspot.comuantwerpen.be

Biocatalytic and Biotechnological Production Strategies

In response to the challenges of chemical synthesis, biocatalytic and biotechnological methods are being developed as more specific, efficient, and environmentally friendly alternatives. researchgate.netmit.edu These approaches leverage enzymes and engineered microorganisms to produce D-glucarate from renewable feedstocks.

In Vitro Biotransformation Using Stepwise Enzyme Cocktails

In vitro biotransformation (ivBT) involves the use of a series of isolated enzymes in a one-pot reaction to convert a substrate to a final product. figshare.comresearchgate.net This cell-free approach allows for high product yields by overcoming the limitations of cellular metabolism. researchgate.net For D-glucarate production, a multi-enzyme cocktail can be used to convert substrates like starch into D-glucarate.

One such system employs a cascade of enzymes in a stepwise manner. figshare.comacs.org For instance, an initial set of thermophilic enzymes can break down starch into myo-inositol. acs.orgacs.org This is followed by the addition of a second set of mesophilic enzymes that convert myo-inositol into D-glucarate. acs.orgacs.org This stepwise strategy addresses issues like enzyme inhibition by the final product and differing optimal temperature and pH requirements for the various enzymes in the cascade. figshare.com Using this approach, high titers of disodium (B8443419) D-glucarate, up to 52.1 g/L, have been reported in bioreactors, demonstrating the high potential of ivBT for industrial-scale biomanufacturing. acs.orgacs.org

Table 2: Key Enzymes in a Stepwise In Vitro Biotransformation for D-Glucarate Production from Starch

| Step | Enzyme | Function |

|---|---|---|

| 1: Starch to myo-Inositol | Isoamylase, α-glucan phosphorylase, phosphoglucomutase, inositol (B14025) 1-phosphate synthase, inositol monophosphatase | Stepwise conversion of starch to the intermediate myo-inositol. acs.orgacs.org |

| 2: myo-Inositol to D-Glucarate | myo-inositol oxygenase (MIOX), uronate dehydrogenase (UDH), NADH oxidase (NOX) | Oxidation of myo-inositol to D-glucuronic acid and then to D-glucaric acid. acs.orgacs.org |

Biosynthesis from Starch and Other Carbohydrate Feedstocks

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae enables the production of D-glucarate directly from simple carbohydrate feedstocks such as glucose, xylose, or starch. mdpi.comresearchgate.net This involves constructing a synthetic metabolic pathway in the host organism. nih.gov

The common biosynthetic pathway starts with a substrate like glucose, which is converted intracellularly to myo-inositol by an enzyme such as inositol-1-phosphate synthase (Ino1). nih.gov Subsequently, myo-inositol oxygenase (MIOX) oxidizes myo-inositol to D-glucuronic acid. nih.gov Finally, uronate dehydrogenase (Udh) converts D-glucuronic acid to D-glucaric acid. nih.gov

Significant research has focused on optimizing this pathway by addressing bottlenecks, such as the low activity of the MIOX enzyme and balancing the metabolic flux to maximize product yield. nih.govmit.eduasm.org Strategies include enzyme fusion to enhance catalytic efficiency, and genetic modifications to the host strain to direct more carbon from the central metabolism towards the D-glucarate pathway. asm.org Through fed-batch fermentation, engineered strains have achieved D-glucarate titers of over 15 g/L. asm.org Utilizing various carbohydrate feedstocks, including those derived from lignocellulosic biomass, is a key goal for making the biotechnological production of D-glucarate economically competitive and sustainable. mdpi.comresearchgate.net

Production via Recombinant Microorganisms (e.g., Escherichia coli)

The bacterium Escherichia coli has been extensively engineered to produce D-glucarate by introducing a synthetic metabolic pathway. researchgate.net This biosynthetic route combines enzymes from different organisms to convert a common substrate like glucose into D-glucarate. nih.gov A foundational pathway was constructed by co-expressing three key heterologous enzymes. asm.org

The process begins with the conversion of glucose-6-phosphate, an intermediate in glycolysis, into myo-inositol-1-phosphate. nih.gov This step is catalyzed by myo-inositol-1-phosphate synthase (Ino1), an enzyme sourced from the yeast Saccharomyces cerevisiae. researchgate.netnih.gov Subsequently, an endogenous phosphatase within E. coli (such as the product of the suhB gene) dephosphorylates myo-inositol-1-phosphate to yield myo-inositol. researchgate.netnih.gov

The next crucial step is the oxidation of myo-inositol to D-glucuronic acid, which is performed by myo-inositol oxygenase (MIOX). nih.gov The MIOX enzyme used in many studies is derived from mice (Mus musculus). researchgate.netnih.gov This MIOX-catalyzed step has been consistently identified as the primary rate-limiting bottleneck in the pathway, largely due to the enzyme's low activity and stability. mit.edumit.edunih.gov The final step involves the oxidation of D-glucuronic acid into D-glucaric acid, a reaction catalyzed by uronate dehydrogenase (Udh) from the bacterium Pseudomonas syringae. nih.govmdpi.com

Initial demonstrations of this pathway in E. coli yielded D-glucarate titers of approximately 1.13 g/L from 10 g/L of glucose. mit.edumit.edu Research efforts have focused on overcoming the MIOX bottleneck. Strategies have included fusing MIOX to a SUMO (Small Ubiquitin-related Modifier) tag, which increased its stability and resulted in a 75% improvement in D-glucarate production from myo-inositol. mit.edumit.edu Another approach involved using protein scaffolds to co-localize the pathway enzymes, which was hypothesized to increase the local concentration of the myo-inositol intermediate for the MIOX enzyme, achieving titers of about 2.5 g/L. mit.edu

| Enzyme | Source Organism | Reaction Step | Initial Titer (g/L) |

|---|---|---|---|

| myo-inositol-1-phosphate synthase (Ino1) | Saccharomyces cerevisiae | Glucose-6-phosphate → myo-inositol-1-phosphate | 1.13 |

| myo-inositol oxygenase (MIOX) | Mus musculus | myo-inositol → D-glucuronic acid | |

| uronate dehydrogenase (Udh) | Pseudomonas syringae | D-glucuronic acid → D-glucaric acid |

Production from D-Glucose and D-Gluconic Acid in Specific Microbial Strains

The primary bioproduction route for D-glucarate utilizes D-glucose as the initial feedstock. uni-duesseldorf.de The engineered pathway in E. coli channels D-glucose from central metabolism into the synthetic D-glucarate pathway. researchgate.net However, a significant portion of the glucose is consumed by the host's native metabolic pathways, such as the Embden-Meyerhof-Parnas (EMP) and pentose (B10789219) phosphate (B84403) (PP) pathways, for biomass formation and energy production, thus limiting the yield of D-glucarate. researchgate.net

To enhance the carbon flux from D-glucose towards D-glucarate, metabolic engineering strategies have been employed to modify the host's central metabolism. A key strategy involves deleting the genes pgi (encoding phosphoglucose (B3042753) isomerase) and zwf (encoding glucose-6-phosphate dehydrogenase). mit.eduresearchgate.net Inactivating these enzymes effectively blocks the entry of glucose-6-phosphate into glycolysis and the pentose phosphate pathway. researchgate.net This rerouting dramatically increases the availability of glucose-6-phosphate for the first enzyme in the synthetic pathway, Ino1. researchgate.net While this modification significantly improves the product yield from glucose, it also means the cells cannot grow on glucose as the sole carbon source. researchgate.net To overcome this, supplemental carbon sources like xylose, arabinose, or glycerol (B35011) are provided to support cell growth and biomass formation, while glucose is reserved for product synthesis. researchgate.net This approach was shown to substantially increase the yield of D-glucaric acid. researchgate.net

Another production strategy focuses on the direct conversion of D-glucuronic acid to D-glucaric acid. mdpi.com Since D-glucuronic acid can be produced efficiently through other fermentation processes, using it as a direct substrate simplifies the pathway to a single enzymatic step catalyzed by uronate dehydrogenase (Udh). mdpi.com Researchers have enhanced this conversion by co-expressing two different Udh enzymes, one from Pseudomonas putida and another from Pseudomonas syringae, in E. coli. mdpi.com This dual-enzyme strategy led to higher conversion efficiency. mdpi.com

| Strain Modification / Strategy | Carbon Source(s) | Key Finding |

|---|---|---|

| Deletion of pgi and zwf | D-glucose with supplemental xylose or glycerol | Significantly increased D-glucarate yield from D-glucose by redirecting carbon flux away from glycolysis and the pentose phosphate pathway. researchgate.net |

| Co-expression of Udh from P. putida and P. syringae | D-glucuronic acid | Efficiently converted the direct precursor to D-glucaric acid, achieving a high titer. mdpi.com |

| Deletion of competing pathways (uxaC, gudD) | D-glucose and myo-inositol | Eliminated degradation of D-glucuronic acid and D-glucaric acid, increasing final product titer. asm.org |

Optimization of Bioreactor Conditions for Enhanced D-Glucarate Titer

Moving from shake flask experiments to controlled bioreactors is a critical step for improving D-glucarate production titers and developing an industrially viable process. Fed-batch fermentation is a commonly used strategy to achieve high cell densities and high product concentrations by carefully controlling substrate feeding. mdpi.comnih.gov

In one study, a fed-batch process in a 30 L bioreactor was developed for the conversion of D-glucuronic acid to D-glucaric acid. mdpi.com The recombinant E. coli strain was cultivated in a mineral medium, and a feeding solution containing both glucose (for cell maintenance and cofactor regeneration) and glucuronic acid (the substrate) was supplied. mdpi.com Optimization of induction conditions, such as the concentration of the inducer IPTG (isopropyl-β-d-thiogalactoside) and the timing of its addition, was crucial. mdpi.com The highest Udh expression was achieved by adding 0.4 mmol·L−1 IPTG when the optical density (OD600) reached 0.6, followed by cultivation at 26 °C. mdpi.com This optimized fed-batch process resulted in a D-glucaric acid titer of 5.24 g·L−1 within approximately 40 hours. mdpi.com

For pathways starting from glucose, fed-batch strategies have also been successfully applied in other microorganisms like Saccharomyces cerevisiae. In one such study, an engineered yeast strain was grown in a 5-L bioreactor. nih.gov After an initial batch phase, glucose was added to the fermentation medium at 24 and 48 hours. nih.gov This simple feeding strategy boosted the D-glucarate titer to 12.3 g/L. nih.gov Further optimization involved the addition of 100 mM MgCl₂, which was found to improve cell growth and MIOX activity. asm.org This addition increased the final titer by 26.8% to 15.6 g/L and reduced the fermentation time required to reach the peak concentration by 24 hours. asm.orgnih.gov These studies highlight the importance of optimizing bioreactor conditions, including nutrient feeding, inducer strategy, and medium supplementation, to enhance final product titers. mdpi.comnih.gov

| Microorganism | Fermentation Strategy | Key Optimized Condition | Substrate(s) | Final Titer (g/L) |

|---|---|---|---|---|

| Escherichia coli | Fed-batch (30 L bioreactor) | IPTG induction timing and concentration | D-glucuronic acid, D-glucose | 5.24 mdpi.com |

| Saccharomyces cerevisiae | Fed-batch (5 L bioreactor) | Pulsed glucose feeding | D-glucose, myo-inositol | 12.3 nih.gov |

| Saccharomyces cerevisiae | Fed-batch (5 L bioreactor) | Addition of 100 mM MgCl₂ | D-glucose, myo-inositol | 15.6 asm.orgnih.gov |

Metabolic Pathways and Biochemical Transformations of D Glucarate

Endogenous Mammalian Metabolism of D-Glucarate

In mammals, D-glucaric acid and its lactone forms are end products of the D-glucuronic acid pathway. nih.gov The metabolism of orally supplemented disodium (B8443419) D-glucarate primarily involves its conversion into pharmacologically active lactones that play a significant role in detoxification processes.

Upon oral ingestion, disodium D-glucarate is subjected to the acidic environment of the stomach, where it is converted into D-glucaric acid. douglaslabs.comprotocolforlife.com This acid is then further metabolized within the gastrointestinal tract, leading to an equilibrium mixture of three compounds: approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone. altmedrev.com While D-glucaro-1,4-lactone is considered the most pharmacologically active of these metabolites, this compound administration results in a more sustained inhibition of the enzyme beta-glucuronidase. altmedrev.com The body naturally maintains a balance between D-glucaric acid and its two lactone metabolites. douglaslabs.com

The primary role of D-glucarate's metabolites in mammals is the inhibition of β-glucuronidase. caringsunshine.comappliedfoods.com Glucuronidation is a major Phase II detoxification pathway in the liver where toxins, drugs, and hormones are conjugated with glucuronic acid to form water-soluble compounds that can be easily excreted. rupahealth.comtreeoflighthealth.com The enzyme β-glucuronidase, present in various tissues and produced by gut microflora, can reverse this process by hydrolyzing the glucuronide conjugates, leading to the reabsorption of the deconjugated substances. nih.govcaringsunshine.comrupahealth.com

D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase. nih.gov By inhibiting this enzyme, it prevents the deconjugation of glucuronides, thereby enhancing the elimination of potentially harmful substances and excess hormones like estrogen. caringsunshine.commskcc.org This action supports the body's natural detoxification mechanisms. appliedfoods.com Animal studies have demonstrated that oral administration of calcium D-glucarate leads to a decrease in β-glucuronidase activity in tissues such as the liver, breast, lungs, and colon. douglaslabs.com

Table 1: Key Components of Mammalian D-Glucarate Metabolism

| Metabolite/Enzyme | Role |

|---|---|

| D-Glucaric Acid | Precursor to active lactones. |

| D-Glucaro-1,4-lactone | Active metabolite, potent inhibitor of β-glucuronidase. |

| D-Glucaro-6,3-lactone | Metabolite in equilibrium with D-glucaric acid and D-glucaro-1,4-lactone. |

| β-glucuronidase | Enzyme that reverses glucuronidation, inhibited by D-glucaro-1,4-lactone. |

Microbial Catabolism and Degradation Pathways

In contrast to its role in mammalian detoxification, D-glucarate serves as a carbon source for several bacterial species, which have evolved specific enzymatic pathways for its degradation. nih.govnih.gov

The degradation pathway of D-glucarate is well-characterized in Escherichia coli. nih.govresearchgate.net This pathway involves a series of enzymatic reactions that convert D-glucarate into intermediates of central metabolism. The key enzymes and their functions are:

D-Glucarate Dehydratase : This enzyme initiates the pathway by dehydrating D-glucarate to form 5-keto-4-deoxy-D-glucarate (KDG). nih.govacs.org

KDG Aldolase (B8822740) : KDG is then cleaved by this aldolase into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.gov

Tartronate Semialdehyde Reductase : This enzyme reduces tartronate semialdehyde to D-glycerate. nih.govnih.gov

Glycerate Kinase : Finally, glycerate kinase phosphorylates D-glycerate to produce 2-phosphoglycerate, which can then enter glycolysis. acs.orgresearchgate.net

**Table 2: Enzymes of the D-Glucarate Degradation Pathway in *E. coli***

| Enzyme | Abbreviation | Function |

|---|---|---|

| D-Glucarate Dehydratase | GlucD | Converts D-glucarate to 5-keto-4-deoxy-D-glucarate (KDG). |

| 5-keto-4-deoxy-(D)-glucarate aldolase | KDG Aldolase | Splits KDG into pyruvate and tartronate semialdehyde. |

| Tartronate Semialdehyde Reductase | - | Reduces tartronate semialdehyde to D-glycerate. |

| Glycerate Kinase | - | Phosphorylates D-glycerate to 2-phosphoglycerate. |

Alternative pathways for D-glucarate degradation exist in other bacteria, such as Pseudomonas species and Acinetobacter baylyi. nih.govnih.gov In these organisms, the initial step, the dehydration of D-glucarate to KDG by D-glucarate dehydratase, is the same as in E. coli. nih.gov However, the subsequent steps differ. In Acinetobacter baylyi, KDG is converted to α-ketoglutarate through the sequential action of KDG dehydratase and α-ketoglutarate semialdehyde dehydrogenase. nih.gov This pathway is also proposed to be present in Pseudomonas species. nih.gov

Several key enzymes in these microbial degradation pathways have been characterized:

KDG Dehydratase : This enzyme catalyzes the conversion of KDG in the alternative pathway found in bacteria like Acinetobacter baylyi. nih.govnih.gov

Alpha-Ketoglutarate Semialdehyde Dehydrogenase : This enzyme is responsible for the final step in the alternative pathway, converting α-ketoglutarate semialdehyde to α-ketoglutarate. nih.govnih.gov Research on the enzyme from A. baylyi has provided kinetic characterization. researchgate.net

The study of these microbial pathways and their enzymes is crucial for understanding the metabolic versatility of bacteria and has potential applications in biotechnology for the conversion of biomass-derived sugars into valuable chemicals.

Transcriptional and Genetic Regulation of Microbial D-Glucarate Metabolism

The ability of microorganisms to utilize D-glucarate as a carbon and energy source is contingent upon the tightly regulated expression of genes encoding the requisite catabolic enzymes and transport proteins. This regulation ensures that the metabolic machinery is synthesized only when D-glucarate or related compounds are available, thus conserving cellular resources. The genetic organization and transcriptional control of D-glucarate metabolism have been most extensively studied in the bacterium Escherichia coli, with insights also emerging from studies of other microbes such as Acinetobacter baylyi and Pseudomonas species.

In Escherichia coli, the genes for D-glucarate and D-galactarate catabolism are organized into at least three distinct transcriptional units, or operons: the gud operon and the gar operons. nih.gov The expression of these operons is coordinately controlled by a common transcriptional activator, ensuring a concerted response to the presence of these sugar acids.

A key regulator in this process is the "carbohydrate diacid regulator," CdaR, also known as the "sugar diacid regulator," SdaR. nih.govresearchgate.net CdaR is a DNA-binding transcriptional activator that governs the expression of genes involved in the uptake and metabolism of both D-glucarate and D-galactarate. researchgate.netnih.gov The expression of the cdaR gene itself is autoregulated, meaning the CdaR protein enhances its own synthesis. nih.gov

The induction of the CdaR regulon is triggered by the presence of specific effector molecules. While D-glucarate and D-galactarate can act as inducers, the downstream metabolite D-glycerate has been identified as an even more potent inducer of the system. nih.govresearchgate.net This suggests that the cell responds not only to the initial substrate but also to an intermediate of the catabolic pathway, a common regulatory strategy in metabolic pathways.

The organization of the genes within the gud and gar operons in E. coli reflects their functional roles in D-glucarate catabolism. The gud operon includes genes encoding a putative D-glucarate permease for transport of the substrate into the cell, and D-glucarate dehydratase, the first enzyme in the catabolic pathway. nih.gov The gar operons encode the remaining enzymes of the pathway, including 5-keto-4-deoxy-D-glucarate aldolase, tartronate semialdehyde reductase, and glycerate kinase, as well as another putative permease. nih.gov

Research Findings on Microbial D-Glucarate Metabolism Regulation

| Organism | Regulatory Gene(s) | Regulated Operon(s)/Gene(s) | Inducer(s) | Regulatory Mechanism |

| Escherichia coli | cdaR (sdaR) | gud operon, gar operons | D-Glycerate, D-Glucarate, D-Galactarate | Positive regulation (activation) by the CdaR/SdaR transcriptional activator. nih.govresearchgate.net |

| Acinetobacter baylyi | Putative transcriptional regulator (ACIAD0132) | Genes for D-glucarate/D-galactarate degradation | Not fully characterized | The role of the putative regulator is not yet fully confirmed, as its deletion did not impair growth on D-glucarate. nih.gov |

| Pseudomonas putida | Not fully characterized | Co-located gene cluster for D-glucarate degradation | Not fully characterized | Genes for D-glucarate degradation are mostly co-located on the genome, suggesting an operon-like structure. nih.gov |

In contrast to the detailed understanding of D-glucarate metabolism in E. coli, the regulatory mechanisms in other bacteria are less well-defined. In Acinetobacter baylyi, a soil bacterium that can also utilize D-glucarate, a putative transcriptional regulator has been identified within the gene cluster for D-glucarate degradation. nih.gov However, deletion of this gene did not result in a growth defect on D-glucarate, indicating that its precise role in regulating this pathway remains to be elucidated. nih.gov It is possible that other regulatory systems compensate for its absence or that it is involved in the regulation of other related metabolic pathways.

In Pseudomonas putida, the genes involved in D-glucarate degradation are largely found in a single cluster on the chromosome, which is suggestive of an operon structure. nih.gov This co-localization of genes is a common feature in bacteria, as it allows for the efficient and coordinated regulation of a complete metabolic pathway. However, the specific transcriptional regulators that control the expression of this gene cluster in Pseudomonas have not been fully characterized. The regulation of related dicarboxylic acid metabolism in Pseudomonas often involves a variety of transcriptional regulators, suggesting that the control of D-glucarate catabolism in this genus may also be complex.

Furthermore, the metabolism of D-glucarate, like that of many other alternative carbon sources, is likely subject to global regulatory networks such as catabolite repression. This mechanism ensures that bacteria preferentially utilize more readily metabolizable carbon sources, such as glucose, when they are available. In the presence of glucose, the expression of genes for the catabolism of less preferred substrates, including D-glucarate, is typically repressed. This is a crucial aspect of metabolic regulation that allows bacteria to optimize their growth in complex and fluctuating environments.

Enzymatic and Molecular Interactions of D Glucarate and Its Metabolites

Mechanisms of Beta-Glucuronidase Inhibition

A primary mechanism through which D-glucarate exerts its effects is via the inhibition of the enzyme β-glucuronidase. This inhibition is primarily carried out by a metabolite of D-glucaric acid, D-glucaro-1,4-lactone.

D-Glucaro-1,4-Lactone as a Competitive Inhibitor of Beta-Glucuronidase

D-glucaro-1,4-lactone, a derivative of D-glucaric acid, functions as a potent competitive inhibitor of β-glucuronidase. caymanchem.comresearchgate.netbioscientifica.com This inhibitory action has been demonstrated across various tissues and biological fluids. douglaslabs.comresearchgate.net For instance, oral administration of calcium D-glucarate, which is converted to D-glucaro-1,4-lactone in the body, has been shown to decrease β-glucuronidase activity in tissues such as the liver, lungs, and intestines. researchgate.net The IC50 value for the inhibition of human β-glucuronidase by D-saccharic acid 1,4-lactone has been reported to be 45 µM. caymanchem.com This inhibition is significant as β-glucuronidase plays a crucial role in the deconjugation of glucuronidated compounds. douglaslabs.commass-zone.eu

Impact on Deconjugation Processes and Enterohepatic Cycling

By inhibiting β-glucuronidase, D-glucaro-1,4-lactone effectively enhances the process of glucuronidation, a major detoxification pathway in the body. douglaslabs.com Glucuronidation involves the conjugation of toxins, carcinogens, and steroid hormones with glucuronic acid, rendering them water-soluble and facilitating their excretion from the body through bile and urine. douglaslabs.commass-zone.eu The enzyme β-glucuronidase can reverse this process by hydrolyzing the glucuronide conjugates, leading to the re-release of potentially harmful substances and their subsequent reabsorption, a process known as enterohepatic circulation. mass-zone.euresearchgate.net

Inhibition of β-glucuronidase by D-glucaro-1,4-lactone prevents this deconjugation, thereby promoting the net excretion of conjugated compounds. douglaslabs.comucl.ac.be Studies in rats have shown that oral administration of D-glucaro-1,4-lactone leads to its excretion in the bile, where it can suppress biliary β-glucuronidase activity. nih.gov This action is thought to be particularly relevant in reducing the enterohepatic circulation of various substances. researchgate.netnih.gov For example, treatment with D-glucaro-1,4-lactone has been shown to significantly increase the excretion of glucuronide metabolites of certain drugs, indicating a reduction in their deconjugation and reabsorption. ucl.ac.be

Molecular Modulation of Gene Expression (e.g., Inhibition of NF-kB Transcription Factor)

The effects of D-glucarate and its metabolites may extend to the modulation of gene expression. One key target is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA and is involved in cellular responses to stress, inflammation, and immunity. wikipedia.orgbu.edu Aberrant NF-κB activation is linked to various diseases, including cancer and inflammatory conditions. oatext.com

Research suggests that D-saccharic acid 1,4-lactone, a derivative of D-glucaric acid, may exert some of its beneficial effects by inhibiting the activation of the NF-κB signaling pathway. researchgate.net By suppressing the nuclear translocation of NF-κB, it can potentially downregulate the expression of pro-inflammatory and pro-proliferative genes. researchgate.net This modulation of gene expression adds another layer to the protective mechanisms attributed to D-glucarate derivatives, complementing their role in detoxification.

Interactions with Other Enzymatic Systems

The biosynthesis and synthesis of D-glucaric acid involve a cascade of enzymatic reactions, highlighting its integration into broader metabolic networks.

Role of Myo-Inositol Oxygenase (MIOX), Uronate Dehydrogenase (UDH), and H2O-Forming NADH Oxidase (NOX) in Biosynthesis

A biosynthetic pathway for D-glucaric acid production has been engineered in microorganisms like Escherichia coli. This pathway utilizes several key enzymes. nih.govasm.orgMyo-inositol oxygenase (MIOX) , a non-heme di-iron enzyme, catalyzes the oxidation of myo-inositol to glucuronic acid. asm.orgwikipedia.org This is often the rate-limiting step in the biosynthetic production of D-glucaric acid. nih.govmit.edu

Following the formation of glucuronic acid, uronate dehydrogenase (UDH) catalyzes its conversion to D-glucaric acid. mdpi.comnzytech.comasm.org This enzyme belongs to the oxidoreductase family and utilizes NAD+ as a cofactor. nzytech.comresearchgate.net

The table below summarizes the key enzymes involved in the biosynthesis of D-glucaric acid.

| Enzyme | Abbreviation | Function |

| Myo-Inositol Oxygenase | MIOX | Oxidizes myo-inositol to glucuronic acid. asm.orgwikipedia.org |

| Uronate Dehydrogenase | UDH | Converts glucuronic acid to D-glucaric acid. mdpi.comnzytech.comasm.org |

| H2O-Forming NADH Oxidase | NOX | Regenerates NAD+ from NADH. acs.orgnih.gov |

Substrate Specificities and Roles of Alcohol Dehydrogenase, Aldehyde Dehydrogenase, and Gluconate 2-Dehydrogenase in D-Glucaric Acid Synthesis

In some microorganisms, such as Pseudogluconobacter saccharoketogenes, D-glucaric acid can be produced from D-glucose through pathways involving different sets of dehydrogenases. oup.comnih.govresearchgate.net These pathways can proceed via either D-gluconic acid or D-glucuronic acid as intermediates. nih.govresearchgate.net

Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are key enzymes in these pathways, catalyzing the production of D-glucaric acid. oup.comresearchgate.netresearcher.lifewipo.int Studies have shown that alcohol dehydrogenase exhibits broad substrate specificity, while the substrates for aldehyde dehydrogenase are more limited. nih.govresearchgate.netresearcher.life

Conversely, gluconate 2-dehydrogenase (GADH) can inhibit the production of D-glucaric acid by promoting the formation of 2-keto-D-gluconic acid from D-glucose. oup.comresearchgate.netresearcher.life The overexpression of this enzyme has been utilized to enhance the production of 2-keto-D-gluconic acid. d-nb.infonih.gov

The table below outlines the roles of these dehydrogenases in D-glucaric acid synthesis in Pseudogluconobacter saccharoketogenes.

| Enzyme | Abbreviation | Role in D-Glucaric Acid Synthesis | Substrate Specificity |

| Alcohol Dehydrogenase | ADH | Catalyzes production | Wide nih.govresearchgate.netresearcher.life |

| Aldehyde Dehydrogenase | ALDH | Catalyzes production | Limited nih.govresearchgate.netresearcher.life |

| Gluconate 2-Dehydrogenase | GADH | Inhibits production | Promotes 2-keto-D-gluconic acid formation oup.comresearchgate.netresearcher.life |

Activity of Lactone Hydrolases (UxuL, UxuF) in Hexuronate Catabolism

In the oxidative pathway for the utilization of hexuronates (sugar acids like D-glucuronate), specific enzymes are required to process intermediate compounds. Research has identified a novel variant of this pathway in certain bacteria that involves two previously uncharacterized subfamilies of lactone hydrolases: UxuL and UxuF. nih.gov

These enzymes play a crucial role in filling a gap between the initial oxidation of hexuronates and the subsequent catabolic pathway for aldaric acids. nih.gov Specifically, the oxidation of D-glucuronate by the enzyme uronate dehydrogenase (Udh) results in the formation of D-glucaro-1,5-lactone. nih.gov The UxuL and UxuF enzymes then catalyze the hydrolysis (ring opening) of this D-glucaro-1,5-lactone to produce the ring-opened aldarate, D-glucarate. nih.govresearchgate.net It is noteworthy that these lactonases are specific for 1,5-lactones and have been shown to be inactive with 1,4-lactone isomers. researchgate.net This enzymatic action provides a direct biochemical route merging the products of uronate dehydrogenase with the aldaric acid catabolic pathway. nih.gov

Intracellular and Subcellular Molecular Modulations

Beyond its role in enzymatic pathways, D-glucarate and its derivatives, such as D-saccharic acid-1,4-lactone (DSL), exert influence over various molecular processes within the cell.

Influence on Reactive Oxygen Species (ROS) Production

D-glucarate and its metabolites have demonstrated a capacity to mitigate oxidative stress by influencing the production of reactive oxygen species (ROS). Computational analysis suggests that D-glucaric acid contributes to liver detoxification in part by reducing ROS production. nih.govresearchgate.net This is supported by experimental studies where D-glucaric acid derivatives have been shown to counteract oxidative insults. nih.govresearchgate.net

In studies using human blood platelets, Calcium D-glucarate was found to significantly inhibit the production of superoxide (B77818) anions (O₂⁻) induced by thrombin. nih.govresearchgate.net Furthermore, its metabolite, D-glucaro-1,4-lactone, decreased the formation of carbonyl groups in platelets that were exposed to strong oxidants like peroxynitrite and hydrogen peroxide. nih.gov In diabetic rat models, oral administration of D-saccharic acid-1,4-lactone (DSL) was shown to restore the elevated production of ROS to near-normal levels. nih.gov

Table 1: Effects of D-Glucarate and its Derivatives on ROS Production

| Compound/Derivative | Experimental Model | Inducer of Oxidative Stress | Observed Effect | Reference |

|---|---|---|---|---|

| D-saccharic acid-1,4-lactone (DSL) | Alloxan-induced diabetic rats | Hyperglycemia | Restored elevated ROS production to near-normal levels. | nih.gov |

| D-glucaro-1,4-lactone (1,4-GL) | Human blood platelets | Peroxynitrite (ONOO⁻), Hydrogen peroxide (H₂O₂) | Significantly decreased carbonyl group formation. | nih.gov |

| Calcium D-glucarate | Human blood platelets | Thrombin | Significantly inhibited superoxide anion (O₂⁻) production. | nih.govresearchgate.net |

| D-glucaric acid (GA) | Computational systems biology analysis | General liver toxins | Predicted to reduce ROS production as part of detoxification. | nih.gov |

Modulation of Hepatocyte Apoptosis Pathways

D-glucarate's metabolite, D-saccharic acid-1,4-lactone (DSL), has been shown to protect liver cells by modulating apoptosis pathways. In diabetic rats, DSL prevented hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic pathways. nih.gov

The inhibition of the extrinsic pathway involved a significant reduction in the increase of TNF-α/TNF-R1, which led to the decreased activation of caspase-8 and truncated Bid (t-Bid). nih.gov For the intrinsic, mitochondria-dependent pathway, DSL was observed to reciprocally regulate the expression of Bcl-2 family proteins, stabilize mitochondrial membrane potential, and prevent the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This ultimately led to a significant decrease in the expression and activation of caspase-3, a key executioner of apoptosis. nih.gov In vitro studies using murine hepatocytes further confirmed that DSL enhances cell survival by modulating the levels of pro-apoptotic and anti-apoptotic proteins and inhibiting apoptosis. nih.govmedchemexpress.com Computational analyses also support the role of D-glucaric acid in improving liver health by downregulating hepatocyte apoptosis. nih.govresearchgate.net

Table 2: Modulation of Hepatocyte Apoptosis by D-Saccharic Acid-1,4-Lactone (DSL)

| Apoptotic Pathway | Molecular Target | Effect of DSL Treatment | Reference |

|---|---|---|---|

| Extrinsic Pathway | TNF-α/TNF-R1 | Prevented significant increase. | nih.gov |

| Caspase-8 | Inhibited activation. | nih.gov | |

| t-Bid | Inhibited activation. | nih.gov | |

| Intrinsic (Mitochondrial) Pathway | Bcl-2 family proteins | Reciprocally regulated expression. | nih.gov |

| Mitochondrial membrane potential | Prevented disruption. | nih.govnih.gov | |

| Cytochrome c | Prevented release from mitochondria. | nih.govnih.gov | |

| Caspase-3 | Prevented significant increase in expression. | nih.gov |

Effects on DNA Binding in Experimental Carcinogenesis Models

In experimental models of chemical carcinogenesis, dietary administration of Calcium D-glucarate has been shown to interfere with the interaction between carcinogens and cellular DNA. One study demonstrated that in the A/He mouse strain, which is highly susceptible to chemical carcinogenesis, dietary Calcium D-glucarate inhibited the binding of the carcinogen benzo[a]pyrene (B130552) to DNA. nih.gov This action correlated with a reduction in the induction of pulmonary adenomas. nih.gov Other animal studies have also suggested that Calcium D-glucarate may exert chemopreventive effects in the post-initiation phase of carcinogenesis through mechanisms that include the removal of DNA adducts. mskcc.org

Inhibition of Protein Tyrosine Kinase-C Activity

Calcium D-glucarate has been reported to inhibit the activity of protein tyrosine kinase-C. altmedrev.comoakwaynaturals.com This inhibition is suggested as a potential mechanism for its effects on cell differentiation and proliferation, possibly leading to a slower progression through the cell cycle. altmedrev.com Protein tyrosine kinases are a family of enzymes crucial for intracellular signal transduction, and their modulation can have significant effects on cell growth and behavior.

Antiplatelet and Antioxidative Activity through Specific Mechanisms

D-glucarate and its derivatives exhibit antiplatelet and antioxidant activities by directly counteracting oxidative damage to platelet components. Studies on human blood platelets have shown that these compounds can protect against oxidative stress induced by various agents.

D-glucaro-1,4-lactone (1,4-GL) was found to reduce oxidative damage to platelet proteins and lipids. nih.gov Specifically, it decreased the formation of carbonyl groups, a marker of protein oxidation, by about 50% in platelets treated with peroxynitrite or hydrogen peroxide. nih.gov It also inhibited lipid peroxidation in both platelets and plasma by approximately 40%. nih.gov

A comparative study confirmed these findings, showing that Calcium D-glucarate significantly inhibited thrombin-induced arachidonic peroxidation and the generation of superoxide anions. nih.govresearchgate.net It also protected against peroxynitrite-induced damage by decreasing the formation of carbonyl groups and the oxidation of protein thiol groups. nih.govresearchgate.net These antioxidant actions are believed to contribute to the prevention of excessive platelet activation. nih.govresearchgate.nettandfonline.com

Table 3: Antioxidative Effects of D-Glucarate Derivatives in Human Platelets

| Compound/Derivative | Oxidative Stress Marker | Inducing Agent | Observed Effect | Reference |

|---|---|---|---|---|

| D-glucaro-1,4-lactone | Carbonyl Groups | Peroxynitrite, H₂O₂ | ~50% decrease in formation. | nih.gov |

| Lipid Peroxidation | Peroxynitrite, H₂O₂ | ~40% inhibition. | nih.gov | |

| Calcium D-glucarate | Arachidonic Peroxidation | Thrombin | Significant inhibition. | nih.govresearchgate.net |

| Superoxide Anion (O₂⁻) | Thrombin | Significant inhibition of production. | nih.govresearchgate.net | |

| Carbonyl Groups | Peroxynitrite | Significant decrease in generation. | nih.govresearchgate.net | |

| Protein Thiol Oxidation | Peroxynitrite | Significantly decreased. | nih.govresearchgate.net |

Analytical and Quantification Methodologies in D Glucarate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. In the context of D-glucarate research, High-Performance Liquid Chromatography (HPLC) and its variations are prominently used.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used method for the quantification of D-glucaric acid. researchgate.net This technique separates compounds based on their interaction with a stationary phase packed in a column and a liquid mobile phase that flows through it. news-medical.net For D-glucaric acid analysis, an isocratic HPLC method, which uses a constant mobile phase composition, has been developed for its direct measurement in samples like human urine and grapefruits. researchgate.netresearchgate.net

In a typical application, samples are prepared by homogenization, centrifugation, and filtration before being injected into the HPLC system. researchgate.net The separation is often achieved using a column like the Aminex HPX-87H. researchgate.netmdpi.com The mobile phase is commonly a dilute acid, such as 5 mmol·L−1 sulfuric acid. researchgate.netmdpi.com Detection is performed at a low UV wavelength, typically around 210 nm, as D-glucaric acid absorbs light in this region. researchgate.netresearchgate.netmdpi.com This method has demonstrated high sensitivity, with a detection limit as low as 0.05 µg, and excellent accuracy and precision, often exceeding 95%. researchgate.net To enhance the reliability of quantification, especially in complex matrices like urine, a pretreatment step using a boronic acid gel can be employed to remove interfering substances such as L-ascorbic acid and D-glucuronic acid. researchgate.net

| Parameter | Value/Condition | Source |

| Technique | Isocratic High-Performance Liquid Chromatography (HPLC) | researchgate.netresearchgate.net |

| Detector | Ultraviolet (UV) | researchgate.netresearchgate.net |

| Detection Wavelength | 210 nm | researchgate.netresearchgate.netmdpi.com |

| Column | Aminex HPX-87H (300×7.8 mm) | researchgate.netmdpi.com |

| Mobile Phase | 5 mmol·L−1 dilute sulfuric acid | researchgate.netmdpi.com |

| Flow Rate | 0.5 mL·min−1 | mdpi.com |

| Column Temperature | 55 °C | mdpi.com |

| Detection Limit | 10 µM (in urine); 0.05 µg (in grapefruit) | researchgate.netresearchgate.net |

| Precision | 7.7% to 9.1% (run-to-run in urine) | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) for D-Glucaric Acid and D-Glucaro-1,4-Lactone

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for separating polar compounds. researchgate.netnacalai.com This makes it a powerful tool for the analysis of D-glucaric acid and its biologically active derivative, D-glucaro-1,4-lactone. researchgate.netnih.gov HILIC provides a complementary separation mechanism to the more common reversed-phase chromatography. researchgate.net

HILIC methods have been successfully developed to quantify both D-glucaric acid and D-glucaro-1,4-lactone in complex samples such as apples. researchgate.netnih.gov The technique typically utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. nacalai.com This combination allows for the retention and separation of highly water-soluble analytes. princeton.edu For instance, a method for analyzing these compounds in apples used HILIC coupled with either UV detection or mass spectrometry. researchgate.netnih.gov This approach revealed that the content of D-glucaro-1,4-lactone in apples can range from 0.3 mg/g to 0.9 mg/g, highlighting the importance of variety and maturity. researchgate.netnih.gov

| Parameter | Typical Condition | Source |

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.netnih.gov |

| Analytes | D-Glucaric Acid, D-Glucaro-1,4-Lactone | researchgate.netnih.gov |

| Stationary Phase | Polar (e.g., Amino, Amide, or Silica-based) | nacalai.comresearchgate.net |

| Mobile Phase | High organic solvent (e.g., Acetonitrile) with aqueous buffer | nacalai.comprinceton.edu |

| Application | Quantification in fruit matrices (e.g., apples) | researchgate.netnih.gov |

Mass Spectrometry and Related Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for identifying and quantifying metabolites like D-glucarate, even at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis of D-Glucarate and Metabolites

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govfrontiersin.org This hyphenated technique is extensively used for the analysis of D-glucarate and its metabolites in various biological samples. researchgate.netfrontiersin.org LC-MS can detect thermally labile metabolites directly without the need for derivatization, which is often required in other methods like gas chromatography. frontiersin.org

In a typical LC-MS analysis, after the compounds are separated on the LC column, they are introduced into the mass spectrometer's ion source, where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.gov For metabolomics studies, LC-MS methods can measure a wide range of water-soluble species involved in core metabolism. nih.gov For example, a reversed-phase ion-pairing LC method coupled to a high-resolution Orbitrap mass spectrometer has been used for the sensitive and specific measurement of numerous metabolites. nih.gov Such methods can achieve low limits of detection and high mass accuracy, often with an error of less than 5 ppm. nih.gov

Direct Infusion Mass Spectrometry/Mass Spectrometry (DI-DMS-MS/MS) for Isomer Quantification

Direct Infusion-Differential Mobility Spectrometry-Tandem Mass Spectrometry (DI-DMS-MS/MS) is a high-throughput technique that allows for the rapid quantification of isomers and isobars without chromatographic separation. chromatographyonline.comresearchgate.netnih.gov This is particularly useful for distinguishing between structurally similar compounds like citrate, isocitrate, and D-glucaro-1,4-lactone, which can be challenging with conventional MS methods. researchgate.netnih.gov

In this method, the sample is directly infused into the mass spectrometer. mdpi.com Differential Mobility Spectrometry (DMS) then separates the ions in the gas phase based on their different mobilities in an electric field before they enter the mass spectrometer for analysis. chromatographyonline.comresearchgate.net By investigating the fragmentation pathways, specific ion transitions can be identified for each isomer. For instance, a DI-DMS-MS/MS method was developed to simultaneously quantify citrate, isocitrate, glucaro-1,4-lactone, and quinate. researchgate.net The method demonstrated low limits of quantification (below 5.5 nM) and high accuracy (above 94%) for all compounds. researchgate.net

| Isomer/Isobar | m/z Transition | Compensation Voltage (CoV) | Source |

| Citrate | 191 -> 87 | -5.5 V | researchgate.netnih.gov |

| Isocitrate | 191 -> 73 | -3.5 V | researchgate.netnih.gov |

| Glucaro-1,4-lactone | 191 -> 85 | -29.5 V | researchgate.netnih.gov |

| Quinate | 191 -> 93 | -41.5 V | researchgate.netnih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Purity Tracking

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and several non-metals at extremely low concentrations. wikipedia.orgthermofisher.comeag.com It uses an inductively coupled plasma to ionize the sample, atomizing it into its constituent elements, which are then detected by the mass spectrometer. wikipedia.orgnih.gov

While not directly used for quantifying the organic D-glucarate molecule itself, ICP-MS plays a crucial role in the pharmaceutical industry for ensuring the purity of compounds like Disodium (B8443419) D-glucarate. It is the standard method for detecting inorganic impurities, specifically elemental impurities, in pharmaceutical ingredients and final products. wikipedia.org The ability of ICP-MS to perform multi-elemental analysis with high sensitivity and a wide linear dynamic range allows for the simultaneous monitoring of a large suite of potential contaminants. eag.com This ensures that the final product meets stringent purity standards required for its intended use. The technique can be applied to both liquid and solid samples, the latter often after an acid digestion process. eag.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic and crystallographic techniques are fundamental in determining the precise three-dimensional structure and conformational dynamics of D-glucarate and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformation of D-glucaric acid and its salts in solution. nih.govresearchgate.netresearchgate.net By examining the coupling constants between protons (³JHH) and between protons and carbons (²JCH and ³JCH), researchers can deduce the dominant shapes, or conformers, that the molecule adopts. nih.gov

A study utilizing J-resolved heteronuclear multiple bond correlation (HMBC) NMR techniques revealed that D-glucaric acid in deuterium (B1214612) oxide exists in an equilibrium of three primary conformers. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) experiments further supported these findings by indicating the close proximity of specific protons (H2 and H5), which would not be possible in a simple, fully extended chain structure. nih.gov This suggests a bent or "sickle-like" conformation for the molecule in solution. nih.govresearchgate.net The unequivocal assignment of all carbon and non-hydroxyl proton signals in the NMR spectra has been achieved by comparing spectra from unlabeled D-glucaric acid with those labeled with deuterium or carbon-13. nih.govresearchgate.net

The following table presents typical ¹H and ¹³C NMR chemical shifts for D-glucarate, which are crucial for its identification and conformational studies. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Glucarate

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | J(H,H) (Hz) |

|---|---|---|---|

| 2 | 72.8 | 4.04 | 2.5 |

| 3 | 74.0 | 3.79 | 7.4 |

| 4 | 74.0 | 3.79 | 2.5 |

| 5 | 72.8 | 4.04 | - |

Note: Chemical shifts can vary depending on the solvent, pH, and counter-ions present. Source: rsc.org

Interestingly, the conformation of the D-glucarate anion can differ depending on the counter-ion it is paired with in the crystal lattice. For instance, the conformation of the glucarate (B1238325) anion in potassium D-glucarate is different from that in calcium D-glucarate. researchgate.netoup.com This highlights the influence of metal ions on the molecule's structure. The structural parameters obtained from X-ray analysis, such as atomic coordinates and temperature factors, provide a precise model of the molecule in its crystalline form. oup.com

X-ray Powder Diffraction (XRPD) is a technique used to analyze the crystalline structure of a solid sample in powdered form. It is particularly useful for identifying crystalline phases and can be used to characterize materials like D-glucaric acid. An XRPD pattern was first presented for crystalline D-glucaric acid isolated through a low-temperature ion-exchange and azeotropic evaporation method, which successfully avoided the formation of lactone byproducts. researchgate.net This technique provides a fingerprint of the crystalline solid, which is valuable for quality control and for distinguishing between different crystalline forms or polymorphs.

Biochemical and Genetic Assays

To understand the biological role of D-glucarate, researchers employ biochemical and genetic assays to measure the activity of enzymes in its metabolic pathways and to quantify the expression of the genes that encode these enzymes.

Spectrophotometric assays are commonly used to measure the activity of enzymes like D-glucarate dehydratase, a key enzyme in D-glucarate metabolism. wikipedia.org This enzyme catalyzes the conversion of D-glucarate to 5-keto-4-deoxy-D-glucarate (KDG). nih.govwisc.edu

A more direct, though endpoint, assay quantifies the KDG product by reacting it with semicarbazide (B1199961) to form a semicarbazone, which can be detected spectrophotometrically at 250 nm. nih.gov The kinetic parameters of D-glucarate dehydratase, such as the Michaelis constant (Km) and the catalytic rate (kcat), can be determined through these assays, providing insight into the enzyme's efficiency. core.ac.uk

Table 2: Example of Kinetic Parameters for E. coli D-Glucarate Dehydratase (GlucD)

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| GlucD | 15 | 130 | 1.2 x 10⁵ |

Source: Data derived from studies on E. coli GlucD.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive technique used to measure the amount of a specific mRNA transcript. gene-quantification.denih.govspringernature.com This allows researchers to determine the expression level of genes involved in D-glucarate metabolism under different conditions.

In studies of D-glucarate metabolism in bacteria like Acinetobacter baylyi, qPCR has been used to analyze the transcription levels of genes in the D-glucarate utilization operon. nih.gov For instance, when grown on D-glucarate as the sole carbon source, the transcription levels of genes encoding enzymes like D-glucarate dehydratase can increase dramatically—by as much as 1000-fold—compared to when the bacteria are grown on other substrates like succinate. nih.gov

The process involves isolating total RNA from the cells, converting the mRNA to complementary DNA (cDNA) through reverse transcription, and then amplifying the cDNA with specific primers in the presence of a fluorescent dye. asm.orgmdpi.com The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels. nih.govresearchgate.net This method is crucial for understanding how the genes for D-glucarate metabolism are regulated. nih.gov

In Vitro and in Vivo Experimental Models of D Glucarate Action Excluding Human Clinical Studies

Cellular and Tissue Culture Models

Studies on Cancer Cell Lines (e.g., Breast Cancer Cells, U937 Leukemic Cell Lines)

The action of D-glucarate and its derivatives has been investigated in various cancer cell lines to understand its potential as a chemopreventive agent. Research has particularly focused on its ability to modulate cellular processes related to cancer development and progression.

In studies involving the U937 leukemic cell line, a radiolabeled form of glucarate (B1238325), 99mTc-glucarate (99mTc-GLA), was used to differentiate between viable, apoptotic, and necrotic cells. bioscientifica.com The research aimed to assess its efficacy as a marker for tumor necrosis. The findings from in vitro experiments demonstrated that the accumulation of 99mTc-GLA was significantly higher in necrotic U937 cells compared to viable or apoptotic cells. Following treatment to induce necrosis, cell sorting analysis revealed a marked uptake in the necrotic population. bioscientifica.com

| Cell State (U937 Line) | 99mTc-GLA Accumulation (%) |

| Necrotic Cells | 14% |

| Apoptotic Cells | ≤ 3% |

| Data sourced from flow cytometry analysis of 99mTc-GLA uptake. |

Intracellular distribution studies further showed that in necrotic cells, 99mTc-GLA is predominantly located in the nucleus fraction, whereas in viable and apoptotic cells, it is distributed between the cytosolic/membrane and nucleus fractions. bioscientifica.com

While direct in vitro studies on breast cancer cell lines such as MCF-7 using Disodium (B8443419) D-glucarate are not extensively documented in the provided sources, a significant body of research exists on the effects of its precursor, calcium D-glucarate, in animal models of breast cancer. altmedrev.com The primary mechanism identified is the inhibition of the enzyme beta-glucuronidase. altmedrev.comucsf.edu This enzyme, produced by colonic microflora, is involved in Phase II liver detoxification. altmedrev.com Elevated beta-glucuronidase activity is linked to an increased risk for hormone-dependent cancers, including breast cancer, because it can deconjugate glucuronidated steroid hormones like estrogen, leading to their reabsorption into circulation. altmedrev.comucsf.edu By inhibiting this enzyme, D-glucarate's active metabolite, D-glucaro-1,4-lactone, promotes the excretion of these hormones, thereby potentially reducing the risk associated with hormone-dependent cancers. altmedrev.comnih.gov Animal studies using the rat model for breast cancer research have shown that dietary calcium D-glucarate can inhibit mammary carcinogenesis by as much as 70%. altmedrev.com

Investigation of Antioxidative Activity in Human Blood Platelet Models

The antioxidative properties of D-glucarate have been examined using in vitro human blood platelet models. Platelets are integral to hemostasis and are also involved in processes like inflammation and tumor progression, where reactive oxygen species play a role. tga.gov.audouglaslabs.com

A comparative study investigated the effects of calcium D-glucarate, sodium D-gluconate, and D-glucono-1,4-lactone on oxidative stress markers in platelets. tga.gov.audouglaslabs.com The research demonstrated that all tested glucose derivatives, including the glucarate salt, possess significant antioxidative and antiplatelet activity. They effectively inhibited platelet protein oxidation and nitration induced by peroxynitrite, a potent oxidant formed within blood vessels. tga.gov.au

Key findings from the study are summarized below:

| Oxidative Stress Marker | Effect of Glucarate Treatment |

| Thrombin-induced arachidonic peroxidation | Significantly inhibited |

| Superoxide (B77818) anion (O₂⁻) production | Significantly inhibited |

| Carbonyl group generation | Significantly decreased |

| Protein thiol oxidation | Significantly decreased |

| 3-nitrotyrosine formation | Significantly decreased |

| These results indicate a protective effect against oxidative damage in human platelets. |

These results suggest that D-glucarate may help prevent excessive platelet activation through its antioxidant mechanisms. tga.gov.audouglaslabs.com

In Vitro Reconstitution of Enzymatic Pathways

To understand the metabolic fate of D-glucarate, researchers have successfully reconstituted its degradation pathway in vitro. One such study focused on the alternative pathway found in the soil bacterium Acinetobacter baylyi ADP1, which can use D-glucarate as its sole carbon source. altmedrev.com

The enzymatic pathway was reconstituted by purifying recombinantly produced enzymes from E. coli. This allowed for the detailed kinetic characterization of the key enzymes involved in converting D-glucarate to α-ketoglutarate. altmedrev.com The reconstituted pathway involves the following sequential enzymatic reactions:

D-glucarate dehydratase converts D-glucarate to D-5-keto-4-deoxyglucarate (KDG).

KDG dehydratase then acts on KDG to form α-ketoglutarate semialdehyde (α-KGSA).

Finally, α-KGSA dehydrogenase converts α-KGSA into α-ketoglutarate.

This in vitro system confirmed the complete conversion of D-glucarate to α-KGSA, enabling the precise measurement of the kinetic constants for the involved enzymes. altmedrev.com Such reconstitution studies are critical for understanding the step-by-step metabolism of the compound outside the complex environment of a living cell. altmedrev.comcaymanchem.com

Protein-DNA Binding Interaction Studies in Bacterial Systems

The regulation of the D-glucarate degradation pathway in bacteria involves interactions between regulatory proteins and DNA. Studies in Acinetobacter baylyi ADP1 have shed light on a potential transcriptional regulation mechanism governed by D-glucarate. altmedrev.com

It is hypothesized that a repressor protein, encoded within the organism's genome, binds to a specific DNA sequence in the promoter region of the operon responsible for D-glucarate metabolism. This binding event interferes with the attachment of RNA polymerase, thereby blocking the transcription of the metabolic genes in the absence of D-glucarate. altmedrev.com

When D-glucarate (or one of its derivatives) is present, it is thought to act as an inducer. It binds to the repressor protein, causing a conformational change that reduces the repressor's affinity for the DNA operator sequence. The repressor then detaches from the DNA, allowing RNA polymerase to bind and initiate the transcription of the genes required for D-glucarate degradation. This type of negative transcriptional regulation allows the bacterium to efficiently control the expression of metabolic pathways in response to nutrient availability. altmedrev.com

Animal Models (Non-Human Mammalian Systems)

Pharmacokinetic and Distribution Studies in Rodents (e.g., Mice)

Pharmacokinetic studies in rodents, primarily rats, have been crucial for understanding the absorption, metabolism, distribution, and excretion of orally administered D-glucarate salts. These studies show that for D-glucarate to exert its biological effects, such as inhibiting beta-glucuronidase, it must first be converted into its active metabolite. nih.gov

Upon oral administration, calcium D-glucarate is exposed to the acidic environment of the stomach, where it is metabolized to D-glucaric acid. altmedrev.comnih.gov D-glucaric acid is then further metabolized in the gastrointestinal tract into an equilibrium mixture containing its more pharmacologically active lactone derivatives. altmedrev.com The key active metabolite is D-glucaro-1,4-lactone, which is a potent inhibitor of beta-glucuronidase. nih.gov

The pharmacokinetic profile can be summarized as follows:

| Pharmacokinetic Parameter | Finding in Rodent Models (Rats) |

| Absorption | D-glucaro-1,4-lactone is absorbed from the gastrointestinal tract. nih.gov |

| Metabolism | Orally administered Calcium D-glucarate is converted to D-glucaric acid in the stomach, which then forms D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. altmedrev.comnih.gov |

| Distribution | The active metabolite is transported via the blood to various internal organs. nih.gov In tumor-bearing mice, 99mTc-glucarate has shown higher uptake in necrotic tumor tissue compared to viable tumor or other organs. bioscientifica.com |

| Excretion | The metabolites are excreted primarily in the urine and to a lesser extent in the bile. nih.gov Calcium D-glucarate administration results in a longer inhibition of beta-glucuronidase (around 5 hours) compared to direct administration of D-glucaro-1,4-lactone (around 1 hour), indicating a slow-release profile. douglaslabs.com |

These studies in rats confirm that orally administered D-glucarate salts serve as effective delivery vehicles for the active inhibitor, D-glucaro-1,4-lactone, which is then systemically distributed to exert its enzymatic inhibition. nih.gov

Studies on Beta-Glucuronidase Activity and D-Glucaric Acid Levels in Rodents

In rodent models, the administration of D-glucarate salts, such as calcium D-glucarate and potassium hydrogen D-glucarate, has been shown to influence the activity of the enzyme beta-glucuronidase and the corresponding levels of D-glucaric acid and its metabolites. douglaslabs.comaltmedrev.comnih.gov Upon oral ingestion, these salts are converted to D-glucaric acid in the stomach's acidic environment. altmedrev.com This D-glucaric acid is then metabolized into equilibrium between itself and its lactone derivatives, D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. altmedrev.com Of these, D-glucaro-1,4-lactone is a potent inhibitor of beta-glucuronidase. nih.gov

Studies in Sprague-Dawley rats have demonstrated that oral administration of potassium hydrogen D-[14C]glucarate leads to the formation of D-glucaro-1,4-lactone in the stomach. nih.gov This active metabolite is then absorbed from the gastrointestinal tract, distributed to various organs via the bloodstream, and subsequently excreted in urine and, to a lesser extent, in bile. nih.gov Animal studies have documented a decrease in beta-glucuronidase activity in tissues such as the liver, colon, lung, skin, breast, and prostate following the administration of calcium D-glucarate. douglaslabs.com The inhibition of this enzyme enhances glucuronidation, a key detoxification process. douglaslabs.com

Research has also explored the correlation between beta-glucuronidase activity and susceptibility to chemical carcinogenesis in different murine strains. nih.gov Strains with higher serum beta-glucuronidase activity, such as A/He and SENCAR mice, were found to be more susceptible to chemical carcinogens. nih.gov Dietary supplementation with calcium D-glucarate in these susceptible strains reduced the steady-state level of beta-glucuronidase. nih.gov

Modulation of Liver Detoxification Processes in Animal Models

D-glucarate and its derivatives have been investigated for their role in modulating liver detoxification pathways in various animal models. researchgate.net The primary mechanism involves the enhancement of glucuronidation, a phase II detoxification process where toxins and steroid hormones are conjugated with glucuronic acid for excretion. douglaslabs.comdrbrighten.com By inhibiting beta-glucuronidase, D-glucarate's metabolite, D-glucaro-1,4-lactone, prevents the deconjugation of these glucuronide-bound substances, thereby promoting their elimination. douglaslabs.com

In rats, D-glucarate has been shown to support liver health by influencing several molecular pathways. Computational systems biology analysis suggests that D-glucaric acid may mitigate liver toxicity by reducing reactive oxygen species (ROS) production, downregulating hepatocyte apoptosis, and decreasing the levels of glucuronide deconjugates. researchgate.netnih.gov

Studies in rats fed diets deficient in antioxidants like vitamin E and selenium have shown an increased activity of glutathione-S-transferase (GST), a key detoxifying enzyme. nih.gov While not directly a study on D-glucarate, it highlights the liver's adaptive response to oxidative stress. Other research indicates that compounds like D-limonene can increase liver GST and UDP-glucuronosyltransferases (UGT) activity in rats, enzymes also involved in the glucuronidation pathway. lifeextension.com

Furthermore, in a study on laying hens, dietary supplementation with D-glucuronolactone (DGL), a precursor to D-glucaric acid, was found to significantly decrease serum levels of liver enzymes like aspartate aminotransferase and γ-glutamyl transpeptidase, as well as reduce liver fat and triglyceride levels. researchgate.netmdpi.com These findings suggest a hepatoprotective effect. researchgate.net

Experimental Carcinogenesis and Tumorigenesis Models (e.g., Colon, Lung, Mammary, Oral)

The potential chemopreventive effects of D-glucarate have been explored in various animal models of carcinogenesis. altmedrev.com

Colon Cancer: In a study using an azoxymethane-induced rat colon carcinogenesis model, potassium hydrogen D-glucarate was found to have an inhibitory effect. mskcc.org Another potential mechanism for inhibiting colon cancer may be through alterations in cholesterol metabolism. drbrighten.com

Lung Cancer: In A/J mice, dietary calcium D-glucarate was shown to inhibit the ability of benzo[a]pyrene (B130552) to induce pulmonary adenomas and bind to DNA. altmedrev.comnih.gov It was found to suppress cell proliferation and chronic inflammation while inducing apoptosis during the late post-initiation stages of lung tumorigenesis. spandidos-publications.com Further research showed that dietary D-glucarate decreases pro-inflammatory cytokines and increases the anti-inflammatory cytokine IL-10 during the early stages of benzo[a]pyrene-induced lung tumorigenesis. spandidos-publications.comnih.gov

Mammary Cancer: A significant amount of research has been conducted on mammary tumors in rats. altmedrev.com Studies have shown that calcium D-glucarate, both alone and in combination with retinoids, can inhibit mammary carcinogenesis by up to 70%. altmedrev.com It is believed to inhibit carcinogenesis during both the initiation and promotion phases. altmedrev.com

Oral Cancer: Dietary calcium D-glucarate has also been shown to inhibit oral carcinogenesis. mskcc.org

Skin Cancer: In a mouse skin tumorigenesis model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a diet fortified with calcium D-glucarate inhibited papilloma formation by over 30% when administered during both the initiation and promotion phases. altmedrev.com

The general mechanism of action for tumor inhibition across these models is attributed to the inhibition of beta-glucuronidase, leading to decreased levels of carcinogens and subsequent tumorigenesis. altmedrev.com

Effects on Hormone Levels (e.g., Estrogen) in Animal Models

In animal models, D-glucarate has been shown to influence hormone levels, particularly estrogen. altmedrev.comcaringsunshine.com The mechanism is linked to the inhibition of beta-glucuronidase, which allows the body to excrete hormones like estrogen before they can be reabsorbed. altmedrev.com

Oral administration of large doses of calcium-D-glucarate in rats has been shown to lower serum estrogen levels by 23%. altmedrev.com This effect is attributed to the increased glucuronidation and subsequent elimination of estrogen. drbrighten.commskcc.org By preventing the deconjugation of estrogen glucuronides in the enterohepatic circulation, D-glucarate facilitates their removal from the body. caringsunshine.com

Studies in murine strains have also shown a correlation between serum beta-glucuronidase activity and the urinary excretion of 17-ketosteroids, which reflects endogenous androgen levels. nih.gov Dietary calcium D-glucarate was found to reduce the steady-state level of both beta-glucuronidase and 17-ketosteroid excretion in highly susceptible mouse strains. nih.gov This suggests that D-glucarate and its derivatives may exert some of their effects through alterations in steroidogenesis, leading to changes in the hormonal environment. nih.gov

Evaluation as a Tumor Necrosis Marker in Animal Xenograft Models

Technetium-99m (99mTc) labeled glucarate has been investigated as a radiotracer for imaging tumor necrosis in animal xenograft models. nih.govresearchgate.net The principle behind this application is that 99mTc-glucarate can penetrate necrotic cells due to the loss of cell membrane integrity and bind to intracellular components. nih.gov

In a study using a leukaemic cell line (U937) xenograft model in nude mice, 99mTc-glucarate uptake was significantly higher in necrotic tumors compared to apoptotic or control tumors. researchgate.net Further research in ovarian cancer xenografted nude mice demonstrated that 99mTc-glucarate is an effective radiotracer for visualizing and quantifying the necrotic area resulting from chemotherapy with paclitaxel. nih.gov

The specificity of 99mTc-glucarate for necrotic tissue is believed to be due to the binding of the negatively charged glucarate to positively charged histones, which become exposed after cell and nuclear membrane disruption in necrotic cells. nih.gov This makes it a potential tool for monitoring the effectiveness of cancer therapies that induce tumor necrosis. nih.govresearchgate.net

Investigation of Organ Damage Mitigation in Rodent Models

Research in rodent models suggests that D-glucarate may have a protective effect against organ damage. researchgate.net A computational systems biology approach has indicated that D-glucaric acid can mitigate liver toxicity by reducing ROS production and downregulating hepatocyte apoptosis. nih.gov

In a study involving rats with induced tissue injury from monosodium glutamate (B1630785) (MSG), pre-administration of calcium D-glucarate supplements was suggested to have a potential protective effect on the liver. researchgate.net This was inferred from the observed increase in antioxidant enzyme activities as a response to the oxidant treatment. researchgate.net

Furthermore, studies in laying hens have shown that dietary D-glucuronolactone, a precursor to D-glucaric acid, can improve liver health by reducing liver fat, triglyceride content, and serum levels of liver damage markers. mdpi.com This suggests a role for D-glucarate in mitigating liver damage. mdpi.com

Studies on Cholesterol Metabolism in Animal Models